Deslorelin acetate

Description

Properties

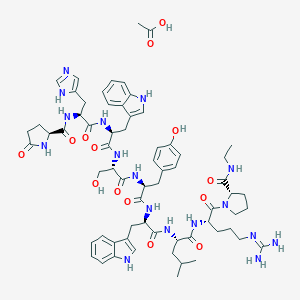

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCYLGFSIXIXAB-NUZRHMIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046683 | |

| Record name | Deslorelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82318-06-7 | |

| Record name | Deslorelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082318067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deslorelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESLORELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679007NR5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Deslorelin Acetate in Suppressing the Pituitary-Gonadal Axis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin acetate, a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH), is a critical tool in veterinary medicine for the reversible suppression of the pituitary-gonadal axis. Its mechanism of action is biphasic, characterized by an initial transient stimulation followed by a profound and sustained suppression of reproductive function. This guide provides a detailed exploration of the molecular and physiological processes underpinning deslorelin's efficacy, including the intricate signaling pathways, quantitative effects on hormone levels, and the experimental methodologies used to elucidate these mechanisms.

Introduction

This compound is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone.[1][2] By mimicking endogenous GnRH with a higher receptor binding affinity and prolonged presence, deslorelin initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[2][3] However, this "flare-up" effect is short-lived.[4] Continuous exposure to deslorelin leads to a state of pituitary desensitization and downregulation of GnRH receptors, ultimately resulting in a reversible chemical castration.[2][3] This sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis makes deslorelin a valuable agent for managing fertility and hormone-dependent conditions in various animal species.[5][6]

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with GnRH receptors on pituitary gonadotrope cells, leading to a biphasic response: an initial stimulation followed by a prolonged suppression.

Initial Stimulation Phase ("Flare-Up" Effect)

Upon administration, deslorelin binds to GnRH receptors, initially mimicking the pulsatile release of endogenous GnRH but with greater potency and stability.[7] This potent stimulation of the GnRH receptors triggers a significant release of stored LH and FSH from the pituitary gonadotropes.[2][3] This surge in gonadotropins, known as the "flare-up" effect, leads to a transient increase in the production of gonadal steroids, such as testosterone in males and estrogen in females.[4]

Downregulation and Desensitization Phase

Continuous, non-pulsatile stimulation of GnRH receptors by deslorelin initiates a series of adaptive changes within the pituitary gonadotropes, leading to profound and sustained suppression of the HPG axis.[2] This process involves two key mechanisms:

-

Receptor Downregulation: Prolonged exposure to deslorelin leads to a decrease in the number of GnRH receptors on the surface of pituitary cells.[2] This is achieved through the internalization of the receptor-ligand complex.[8][9] While the mammalian GnRH receptor internalizes at a relatively slow rate compared to other G-protein coupled receptors, continuous stimulation by a potent agonist like deslorelin promotes this process.[8][10]

-

Receptor Desensitization: Even the GnRH receptors that remain on the cell surface become less responsive to stimulation.[11] This desensitization is a post-receptor mechanism involving the uncoupling of the receptor from its downstream signaling pathways.[11]

The combination of fewer receptors and reduced responsiveness of the remaining receptors leads to a dramatic decrease in the synthesis and release of LH and FSH, effectively shutting down the stimulatory signals to the gonads.[2]

Signaling Pathways

The binding of deslorelin to the GnRH receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades that mediate both the initial stimulatory and subsequent desensitization phases.

Initial Signal Transduction Cascade

The GnRH receptor is primarily coupled to the Gαq/11 protein.[12] Upon deslorelin binding, the following cascade is initiated:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 protein stimulates PLC.[12]

-

Production of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[12] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[12]

-

MAPK Pathway Activation: PKC activation, in turn, triggers the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway.[12]

-

Gonadotropin Release: These signaling events culminate in the synthesis and release of LH and FSH from the gonadotrope cells.[2]

Mechanisms of Desensitization and Downregulation

Continuous stimulation by deslorelin leads to the uncoupling of the GnRH receptor from its G-protein and subsequent internalization.

Quantitative Data on Pituitary-Gonadal Axis Suppression

The efficacy of deslorelin in suppressing the HPG axis has been quantified in various species. The following tables summarize key findings from dose-response studies.

Table 1: Dose-Response of Deslorelin on Duration of Suppression in Male Dogs [1][13]

| Deslorelin Implant Dose | Duration of Undetectable LH and Testosterone (days, mean ± SEM) | Duration of Minimum Testicular Volume (days, mean ± SEM) | Time to Restoration of Full Ejaculates (days, mean ± SEM) |

| 3 mg | 367 ± 64 | 366 ± 77 | 440 ± 66 |

| 6 mg | 419 ± 72 | 472 ± 74 | 538 ± 83 |

| 12 mg | 607 ± 69 | 634 ± 59 | 716 ± 67 |

Table 2: Hormonal Response to Deslorelin in Stallions [14]

| Deslorelin Dose | Peak Testosterone Increase (%) | Time to Peak Testosterone (hours) |

| 1.8 mg | 84 | 2 |

| 3.6 mg | 168 | 2 |

Table 3: Efficacy of a 4.7 mg Deslorelin Implant in Suppressing Testosterone in Male Cats [5][15]

| Time Post-Implantation | Percentage of Cats with Testosterone < 0.1 ng/mL |

| 20 days | 50% |

| 3 months | 90% |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Radioligand Binding Assay for GnRH Receptor Affinity

This protocol is designed to determine the binding affinity of deslorelin for the GnRH receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the GnRH receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing GnRH receptors (e.g., from pituitary tissue or a recombinant cell line)

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize pituitary tissue or GnRH receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, radiolabeled GnRH agonist (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add a high concentration of unlabeled GnRH agonist (e.g., 1 µM Buserelin), radiolabeled GnRH agonist, and membrane preparation.

-

Competitive Binding: Add increasing concentrations of this compound, radiolabeled GnRH agonist, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of deslorelin.

-

Determine the IC50 value (the concentration of deslorelin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Study of Pituitary-Gonadal Axis Suppression in a Canine Model

This protocol outlines an in vivo experiment to assess the dose-dependent effects of deslorelin on gonadotropin and testosterone levels in male dogs.[1]

Objective: To evaluate the efficacy and duration of pituitary-gonadal axis suppression by different doses of deslorelin implants in male dogs.

Animals: Adult male dogs of similar age and body weight, confirmed to be intact and healthy.

Materials:

-

This compound implants of varying doses (e.g., 3 mg, 6 mg, 12 mg)

-

Placebo implants

-

Blood collection tubes (for serum separation)

-

Centrifuge

-

Hormone assay kits (e.g., ELISA or RIA for LH and testosterone)

-

Calipers for testicular volume measurement

Procedure:

-

Acclimation and Baseline Sampling: Acclimate dogs to the housing and handling procedures. Collect baseline blood samples and measure testicular volume for at least two weeks prior to treatment.

-

Implantation: Randomly assign dogs to treatment groups (placebo and different deslorelin doses). Subcutaneously administer the appropriate implant between the scapulae.

-

Post-Implantation Monitoring:

-

Blood Sampling: Collect blood samples at frequent intervals initially (e.g., every 2 hours for the first 12 hours, then daily for the first week) to capture the "flare-up" effect. Subsequently, collect samples weekly or bi-weekly for the duration of the study.

-

Testicular Volume: Measure testicular volume at regular intervals (e.g., weekly).

-

Semen Collection and Analysis: If applicable, collect semen samples periodically to assess sperm production and quality.

-

-

Hormone Analysis: Separate serum from blood samples and store at -20°C or lower until analysis. Measure serum concentrations of LH and testosterone using validated assays.

-

Data Analysis:

-

Plot mean hormone concentrations and testicular volume over time for each treatment group.

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different deslorelin doses on the measured parameters.

-

Determine the time to suppression and the duration of suppression for each hormone and for testicular volume.

-

Primary Pituitary Cell Culture for In Vitro Desensitization Assay

This protocol describes an in vitro experiment to directly measure the effect of deslorelin on gonadotropin release from primary pituitary cells.

Objective: To assess the desensitization of pituitary gonadotropes to GnRH stimulation following pre-treatment with deslorelin.

Materials:

-

Pituitary glands from a suitable animal model (e.g., rats)

-

Cell culture medium (e.g., DMEM with serum and antibiotics)

-

Enzymes for tissue dissociation (e.g., collagenase, trypsin)

-

This compound

-

GnRH

-

Hormone assay kits (for LH and FSH)

-

Multi-well cell culture plates

Procedure:

-

Cell Isolation and Culture:

-

Aseptically remove anterior pituitary glands.

-

Mechanically mince the tissue and enzymatically digest it to obtain a single-cell suspension.

-

Plate the cells in multi-well plates and culture for 48-72 hours to allow for attachment and recovery.

-

-

Deslorelin Pre-treatment:

-

Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours) to induce desensitization.

-

-

GnRH Challenge:

-

Wash the cells to remove the deslorelin-containing medium.

-

Add fresh medium containing a stimulatory concentration of GnRH to all wells.

-

Incubate for a short period (e.g., 4 hours).

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well.

-

Measure the concentration of LH and FSH in the medium using specific assays.

-

-

Data Analysis:

-

Calculate the amount of LH and FSH released in response to the GnRH challenge for each deslorelin pre-treatment concentration.

-

Plot the GnRH-stimulated gonadotropin release as a function of the deslorelin pre-treatment concentration to determine the IC50 for desensitization.

-

Conclusion

This compound's mechanism of action is a well-defined process of initial GnRH receptor stimulation followed by profound and sustained downregulation and desensitization of the pituitary gonadotropes. This leads to a reversible suppression of the entire pituitary-gonadal axis. The intricate signaling pathways and the quantifiable effects on hormone production have been extensively studied, providing a solid foundation for its clinical application in veterinary medicine. Further research focusing on the precise molecular mechanisms of receptor trafficking and the long-term effects of repeated treatments will continue to refine our understanding and optimize the use of this potent reproductive management tool.

References

- 1. Dose-response studies for pituitary and testicular function in male dogs treated with the GnRH superagonist, deslorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Deslorelin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Long-term contraception in a small implant: A review of Suprelorin (deslorelin) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. equimanagement.com [equimanagement.com]

- 15. mdpi.com [mdpi.com]

The Endocrine Disruptor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Deslorelin in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin, a potent synthetic super-agonist of gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive medicine and research. Its ability to induce a biphasic response—an initial stimulation followed by a profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis—makes it a versatile molecule for applications ranging from ovulation induction to long-term, reversible chemical castration. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in various laboratory animal models is paramount for preclinical research and the development of new therapeutic strategies. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Deslorelin in common laboratory animal species, complete with detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction

Deslorelin is a synthetic nonapeptide analogue of GnRH.[1] Modifications to the native GnRH structure, specifically at amino acid positions 6 and 9/10, confer enhanced biological activity by increasing its resistance to enzymatic degradation and heightening its binding affinity to the GnRH receptor (GnRH-R).[1] When administered in a continuous, low-dose fashion, typically via a sustained-release implant, Deslorelin initially stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect.[2] However, this is followed by a prolonged period of pituitary desensitization and GnRH-R downregulation, leading to a significant reduction in gonadotropin secretion and a subsequent drop in gonadal steroid production, effectively inducing a reversible state of infertility.[2][3]

Pharmacokinetics of Deslorelin

The pharmacokinetic profile of Deslorelin is largely influenced by its formulation and the species being studied. As a peptide, its oral bioavailability is very poor due to degradation in the gastrointestinal tract.[4] Therefore, it is typically administered parenterally, most commonly via subcutaneous sustained-release implants.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Deslorelin observed in various laboratory animal species.

Table 1: Pharmacokinetic Parameters of Deslorelin in Dogs

| Formulation | Dose | Cmax | Tmax | Elimination/Clearance | Reference(s) |

| 4.7 mg implant | 1 implant/dog | 200 - 2,000 pg/mL | ~14 days | Plasma levels drop below limit of quantification after ~80 days | [3] |

| 5 mg radiolabelled implant | 1 implant/dog | Peak levels observed | 7 to 35 days | Detectable in plasma for up to ~2.5 months | [3] |

Table 2: Pharmacokinetic Parameters of Deslorelin in Mice

| Formulation | Dose | Average Release Rate | Duration of Release | Notes | Reference(s) |

| 4.7 mg implant | 1 implant/mouse | ~20 µ g/day | Slows considerably after 25-30 weeks | Steady release between weeks 4 and 25 | [3] |

Table 3: Pharmacokinetic Parameters of Deslorelin in Goats

| Formulation | Dose | Cmax (mean ± SD) | Tmax (mean ± SD) | Half-life (t½) | AUC (0 to infinity) | Reference(s) |

| 9.4 mg implant | 1 implant/goat | 83 ± 28 ng/mL | 1.3 ± 0.5 hours | Not specified | Not specified | [5][6] |

Table 4: Pharmacokinetic Parameters of Deslorelin in Horses

| Formulation | Dose | Peak LH/FSH Response | Return to Baseline | Notes | Reference(s) |

| 2.1 mg implant | ~3.5 µg/kg bw | ~12 hours post-implantation | 72 to 96 hours post-implantation | Suggests rapid absorption and elimination | [4] |

Experimental Protocols

The following diagram illustrates a typical workflow for assessing the pharmacokinetics of a Deslorelin implant in a laboratory animal model, such as a rat or mouse.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. ivis.org [ivis.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. bioone.org [bioone.org]

- 6. DEVELOPMENT AND VALIDATION OF DESLORELIN ACETATE ASSAY AND A PILOT STUDY ON THE PHARMACOKINETICS OF this compound IMPLANTS AND FECAL HORMONE MONITORING IN THE DOMESTIC GOAT (CAPRA HIRCUS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Deslorelin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthetic Gonadotropin-Releasing Hormone (GnRH) Agonist

Abstract

Deslorelin, a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH), is a key tool in reproductive medicine and research.[1][2][3] This technical guide provides a comprehensive overview of Deslorelin, including its mechanism of action, pharmacokinetics, and effects on the endocrine system. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of its biological pathways and applications.

Introduction

Deslorelin is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone.[3][4] It is primarily used in veterinary medicine for the management of reproductive conditions in a variety of species, including dogs, cats, horses, and ferrets.[1][4] Its applications range from contraception and estrus suppression to the treatment of hormone-dependent diseases like benign prostatic hyperplasia.[1] Ongoing research is also exploring its potential for use in human medicine for conditions such as hormone-sensitive cancers and endometriosis.[1]

Deslorelin's chemical structure has been modified from native GnRH to increase its potency and metabolic stability.[4] Specifically, it incorporates a D-tryptophan at position 6 and an N-ethyl-L-prolinamide at the C-terminus.[4]

Chemical Structure: 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide[3][5]

Molecular Formula: C64H83N17O12[6][7][8]

Mechanism of Action

Deslorelin functions as a GnRH agonist, meaning it binds to and activates GnRH receptors on the anterior pituitary gland.[1][2] This action initially triggers a "flare-up" effect, a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][9] This initial stimulation can temporarily enhance testosterone and semen production in males and may induce estrus and ovulation in females.[10]

However, the continuous and prolonged presence of Deslorelin leads to the desensitization and downregulation of GnRH receptors.[2] This process results in a significant and sustained suppression of LH and FSH secretion, effectively shutting down the hypothalamic-pituitary-gonadal axis.[1][2][10] In males, this leads to a dramatic reduction in testosterone production, while in females, estradiol production is suppressed.[1] This reversible chemical castration is the basis for its contraceptive and therapeutic effects.

Signaling Pathway

The binding of Deslorelin to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular signaling events.[11][12] The primary pathway involves the activation of the G-protein Gαq/11, which in turn stimulates phospholipase C (PLC).[12][13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12][13] These events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which regulate the transcription of gonadotropin subunit genes.[13][14]

Pharmacokinetics

Deslorelin is typically administered as a subcutaneous implant, which provides a sustained, low-dose release of the drug over an extended period.[1][15] The biocompatible lipid matrix of the implant allows for this slow release, despite the short half-life of GnRH agonists when administered parenterally.[15]

-

Absorption and Bioavailability: Following subcutaneous implantation, Deslorelin is rapidly absorbed.[5] Oral bioavailability is very low due to enzymatic degradation in the gastrointestinal tract.[5]

-

Metabolism: Like other GnRH analogues, Deslorelin is metabolized by enzymatic breakdown into its constituent amino acids.[5] Synthetic GnRH agonists are generally more resistant to degradation than the natural hormone.[5]

-

Elimination: The plasma half-life of parenterally administered GnRH agonists is relatively short, estimated to be in the range of 1 to 3 hours.[5]

Quantitative Data on Efficacy

The efficacy of Deslorelin in suppressing reproductive function has been quantified in numerous studies, primarily in canines. The following tables summarize key findings on hormonal responses and the duration of effect.

Table 1: Hormonal Response to Deslorelin Implants in Male Dogs

| Dosage | Time to Peak LH/FSH | Time to Basal Testosterone | Duration of Testosterone Suppression | Reference |

| 4.7 mg | ~1 hour (LH) | 7-28 days | ~5 months | [16][17] |

| 3 mg | Not specified | ~12 days | 367 ± 64 days | [18] |

| 6 mg | Not specified | ~12 days | 419 ± 72 days | [18] |

| 12 mg | Not specified | ~12 days | 607 ± 69 days | [18] |

Table 2: Efficacy of Deslorelin for Estrus Suppression in Female Dogs

| Dosage | Age at Implantation | Delay in Onset of Estrus | Percentage of Females with Suppressed Estrus | Reference |

| 4.7 mg | 12-18 weeks (prepubertal) | Median delay of 160 days | 98.2% | [19] |

| 4.7 mg | Adult | Varies (2.1 to 27 months) | Not specified | [19] |

Experimental Protocols

The following outlines a typical experimental workflow for evaluating the effects of Deslorelin on male canine reproductive function.

Subject Selection and Acclimation

-

Species and Breed: Healthy, intact adult male dogs (e.g., Beagles) are commonly used.[20]

-

Inclusion Criteria: Subjects should be sexually mature, with normal reproductive anatomy and baseline hormone levels.[9]

-

Exclusion Criteria: Any underlying health conditions or previous hormonal treatments.[9]

-

Acclimation: Animals are housed in a controlled environment and acclimated for a specified period before the study begins.[20]

Study Design

-

Groups: A minimum of two groups: a treatment group receiving the Deslorelin implant and a control group receiving a placebo implant.[18][20]

-

Blinding: The study should be conducted in a double-blind manner where possible, with investigators and animal handlers unaware of the treatment assignments.[9][20]

-

Randomization: Subjects are randomly assigned to treatment groups.[9]

Treatment Administration

-

Implantation: A Deslorelin implant (e.g., 4.7 mg) is administered subcutaneously, typically in the interscapular or paraumbilical region, following aseptic technique.[20][21]

Data Collection and Analysis

-

Blood Sampling: Blood samples are collected at regular intervals (e.g., baseline, then hourly for the first few hours, followed by daily, weekly, and monthly) for hormone analysis.[16]

-

Hormone Assays: Plasma concentrations of LH, FSH, and testosterone are measured using validated immunoassays (e.g., RIA, ELISA).[15][16]

-

Semen Evaluation: Semen is collected and evaluated for volume, sperm concentration, motility, and morphology at specified time points to assess the onset of infertility.[20][22]

-

Testicular and Prostatic Volume: Testicular and prostatic volumes are measured via calipers or ultrasound to monitor changes in size.[16][23]

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the treatment and control groups.[23]

Experimental Workflow Diagram

Logical Relationship of Deslorelin's Mechanism

The following diagram illustrates the logical progression from Deslorelin administration to the resulting physiological effects.

Conclusion

Deslorelin is a well-characterized GnRH agonist with significant applications in reproductive science. Its biphasic mechanism of action, leading to a profound and reversible suppression of the hypothalamic-pituitary-gonadal axis, makes it an invaluable tool for both clinical practice and research. This guide has provided a detailed technical overview of Deslorelin, summarizing key quantitative data and experimental methodologies to aid researchers and drug development professionals in their work with this important compound. Further research into its long-term effects and potential human applications is warranted.

References

- 1. What is Deslorelin used for? [synapse.patsnap.com]

- 2. What is the mechanism of Deslorelin? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. Deslorelin acetate [sitem.herts.ac.uk]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Deslorelin | C64H83N17O12 | CID 25077495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deslorelin - Wikipedia [en.wikipedia.org]

- 8. raybiotech.com [raybiotech.com]

- 9. Frontiers | Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin [frontiersin.org]

- 10. eazarmg.org [eazarmg.org]

- 11. researchgate.net [researchgate.net]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. KEGG PATHWAY: map04912 [genome.jp]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. ivis.org [ivis.org]

- 16. mdpi.com [mdpi.com]

- 17. What Happens in Male Dogs after Treatment with a 4.7 mg Deslorelin Implant? I. Flare up and Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Efficacy and Safety of 4.7 mg this compound Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Effects of Deslorelin on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. clinicaltheriogenology.net [clinicaltheriogenology.net]

- 23. repository.up.ac.za [repository.up.ac.za]

The Dual-Phase Dynamics of Deslorelin: A Technical Guide to Initial Stimulation and Subsequent Downregulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin, a potent synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive medicine and endocrinology research. Its mechanism of action is characterized by a distinct biphasic effect on the Hypothalamic-Pituitary-Gonadal (HPG) axis. Initially, it induces a pronounced stimulatory "flare-up" of gonadotropin and sex steroid secretion. This is invariably followed by a profound and sustained downregulation of the axis, leading to a state of temporary, reversible chemical castration. This technical guide provides an in-depth examination of these two phases, presenting quantitative data on hormonal fluctuations, detailed experimental protocols for studying its effects, and visual representations of the underlying cellular and systemic processes.

Mechanism of Action: From Agonism to Antagonism

Deslorelin acts as a high-affinity ligand for the GnRH receptors (GnRHR) on pituitary gonadotrope cells.[1][2] Unlike the native GnRH, which is released in a pulsatile manner, Deslorelin provides continuous, tonic stimulation of the GnRHR.[3] This unphysiological stimulation pattern is the key to its dual-phase effects.

Phase 1: The Initial Stimulatory "Flare-Up" Effect

Upon administration, Deslorelin binds persistently to GnRH receptors, mimicking a powerful and sustained pulse of natural GnRH.[1] This initial binding triggers a massive release of stored Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[4] This surge in gonadotropins, known as the "flare-up" effect, travels through the bloodstream to the gonads (testes or ovaries), stimulating a sharp, transient increase in the production of sex steroids like testosterone and estradiol.[5][6] In male dogs, this flare-up is observed within hours of administration, while in females, it can be potent enough to induce a fertile estrus.[7][8]

Phase 2: Desensitization and Downregulation

Continuous exposure to Deslorelin leads to a multi-level shutdown of the HPG axis through a process of homologous desensitization.[9] The key mechanisms include:

-

Receptor Uncoupling and Internalization: Persistent stimulation leads to the phosphorylation of the GnRH receptor. This modification allows for the binding of proteins like β-arrestin, which uncouples the receptor from its intracellular G-protein signaling cascade and targets it for internalization into the cell via clathrin-coated vesicles.[10]

-

Receptor Degradation: Once internalized, the receptor-agonist complexes are typically targeted to lysosomes for proteolytic degradation, leading to a significant reduction in the total number of GnRH receptors on the cell surface.[9][10]

-

Transcriptional Repression: Beyond post-translational modifications, prolonged GnRH agonist exposure has been shown to decrease the levels of GnRH receptor messenger RNA (mRNA).[11] This reduces the synthesis of new receptors, further contributing to the state of pituitary desensitization.

The cumulative effect of these processes is a dramatic loss of pituitary responsiveness to GnRH stimulation. Consequently, LH and FSH secretion plummets to basal or undetectable levels, leading to a shutdown of gonadal steroidogenesis and a cessation of reproductive function.[5][6]

Quantitative Pharmacodynamic Data

The hormonal shifts induced by Deslorelin have been quantified in various species. The following tables summarize representative data from studies in canines.

Table 1: Testosterone Response to 4.7 mg Deslorelin Implant in Male Beagle Dogs (Data synthesized from Stempel et al., 2022)[5][8]

| Time Point | Mean Testosterone Concentration (ng/mL) | Key Event |

| Day 0 (Baseline) | 4.17 | Pre-treatment |

| Day 0 (+1 Hour) | > Baseline (transient increase) | Start of Flare-Up |

| Day 0 (+4 Hours) | < Baseline (starts to decrease) | Flare-Up Subsiding |

| Day 7 | Variable (some dogs reach basal levels) | Transition to Downregulation |

| Day 28 | ≤ 0.1 | Downregulation Established |

| Day 35 - Day 77 | ≤ 0.1 | Azoospermia (infertility) Achieved |

| Day 112 | ≤ 0.1 (in most subjects) | Sustained Downregulation |

| Day 147 | ≤ 0.1 (in most subjects) | Sustained Downregulation |

Basal testosterone is defined as ≤ 0.1 ng/mL.

Table 2: Hormonal Profile at Onset of Flare-Up Induced Estrus in Prepubertal Bitches (Data from Kaya et al., 2023)[7]

| Hormone | Mean Serum Concentration at Estrus Onset |

| Progesterone (P4) | 1.38 ± 0.32 ng/mL |

| Estradiol (E2) | 37.38 ± 10.07 pg/mL |

Key Signaling and Systemic Pathways

Visualizing the complex interactions is crucial for understanding Deslorelin's mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. elisabscience.com [elisabscience.com]

- 4. Chronic Use of Deslorelin in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. Short-term clinical and hormonal effects of a deslorelin implant on late-prepubertal bitches - Based on flare-up signs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What Happens in Male Dogs after Treatment with a 4.7 mg Deslorelin Implant? I. Flare up and Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Homologous down-regulation of gonadotropin-releasing hormone receptor sites and messenger ribonucleic acid transcripts in alpha T3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Deslorelin, a Nonapeptide Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized primarily in veterinary medicine for the management of reproduction.[1][2] Its enhanced biological activity and stability compared to native GnRH stem from strategic modifications in its amino acid sequence. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Deslorelin. It further details experimental protocols for its synthesis, characterization, and bioactivity assessment, and presents quantitative data from key in vivo studies. This document is intended to serve as a technical resource for researchers and professionals involved in the development and application of peptide-based therapeutics.

Chemical Structure and Physicochemical Properties

Deslorelin is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Its structure has been modified to enhance its potency and duration of action.

Amino Acid Sequence and Structural Modifications

The amino acid sequence of Deslorelin is pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHC2H5.[3][4] Compared to the native GnRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), Deslorelin features two key modifications:

-

Substitution at position 6: The glycine (Gly) residue is replaced with a D-tryptophan (D-Trp). This change makes the peptide more resistant to enzymatic degradation.[1]

-

Modification at the C-terminus: The C-terminal glycine-amide is replaced with an ethylamide group. This modification also contributes to the increased stability and enhanced biological activity of the analogue.[1]

Physicochemical Properties

Deslorelin is typically supplied as a sterile-filtered, white, lyophilized powder.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C64H83N17O12 | [3][5] |

| Molecular Weight | 1281.64 Da | [3][5] |

| Purity | > 99.0% (as determined by RP-HPLC) | [3][4][5] |

| Solubility | Soluble in sterile water (to at least 100 µg/ml), ethanol (~10 mg/ml), DMSO (~5 mg/ml), and DMF (~5 mg/ml). | [4][5][6] |

| Storage and Stability | Lyophilized powder is stable for 3 weeks at room temperature; should be stored desiccated below -18°C. Reconstituted solutions should be stored at 4°C for 2-7 days and below -18°C for long-term storage. The addition of a carrier protein (0.1% HSA or BSA) is recommended for long-term storage of reconstituted solutions. Freeze-thaw cycles should be avoided. | [4][5] |

| UV/Vis Absorbance | λmax: 219 nm | [6] |

Mechanism of Action

Deslorelin is a potent agonist of the gonadotropin-releasing hormone receptor (GnRH-R).[2][4] Its mechanism of action is biphasic, involving an initial stimulation followed by a sustained downregulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Initial Stimulation (Flare-up Effect)

Upon administration, Deslorelin binds to and activates GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous GnRH.[2][7] This leads to an initial surge in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][8]

Downregulation and Desensitization

Continuous, non-pulsatile exposure to Deslorelin leads to a desensitization of the pituitary GnRH receptors.[7] This process involves receptor internalization and a decrease in the number of available receptors on the cell surface.[9] The sustained presence of the potent agonist uncouples the receptors from their downstream signaling pathways, leading to a profound and prolonged suppression of LH and FSH secretion.[7][8] This, in turn, results in a significant decrease in the production of gonadal steroids, such as testosterone in males and estrogen in females.[2]

Experimental Protocols

This section outlines methodologies for the synthesis, purification, and biological evaluation of Deslorelin.

Solid-Phase Peptide Synthesis (SPPS) of Deslorelin

Deslorelin can be synthesized using Fmoc-based solid-phase peptide synthesis. The following is a general protocol.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Trp(Boc), Leu, Arg(Pbf), Pro)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, diethyl ether)

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the Deslorelin sequence. Each coupling step involves activating the amino acid with HBTU/HOBt and DIEA in DMF and adding it to the resin.

-

Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Deslorelin using mass spectrometry and analytical RP-HPLC.

GnRH Receptor Binding Assay

This competitive radioligand binding assay determines the affinity of Deslorelin for the GnRH receptor.

Materials:

-

GnRH receptor-expressing cell membranes

-

Radiolabeled GnRH analogue (e.g., [125I]-Buserelin)

-

Unlabeled Deslorelin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

-

Wash buffer (cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Incubation: In a 96-well plate, incubate the GnRH receptor membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Deslorelin.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Radioactivity Measurement: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Deslorelin to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Bioactivity Assay (LH/FSH Release)

This assay measures the ability of Deslorelin to stimulate gonadotropin release from pituitary cells.

Materials:

-

Primary pituitary cell culture or a suitable pituitary cell line (e.g., LβT2)

-

Cell culture medium

-

Deslorelin solutions of varying concentrations

-

ELISA kits for LH and FSH

Procedure:

-

Cell Culture: Culture pituitary cells in 24-well plates until they reach the desired confluency.

-

Stimulation: Replace the culture medium with fresh medium containing different concentrations of Deslorelin. Include a negative control (medium only) and a positive control (known GnRH agonist).

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Hormone Measurement: Measure the concentrations of LH and FSH in the supernatant using specific ELISA kits.

-

Data Analysis: Plot the LH and FSH concentrations against the log concentration of Deslorelin to generate a dose-response curve and determine the EC50 value.

Quantitative In Vivo Data

Numerous studies have evaluated the in vivo effects of Deslorelin in various animal species. The following tables summarize key quantitative data from these studies.

Dose-Response Effects of Deslorelin Implants in Male Dogs

| Parameter | 3 mg Deslorelin | 6 mg Deslorelin | 12 mg Deslorelin | Reference(s) |

| Duration of Minimum Testicular Volume (days) | 366 ± 77 | 472 ± 74 | 634 ± 59 | [1] |

| Duration of Absence of Ejaculate (days) | 416 ± 88 | 476 ± 83 | 644 ± 67 | [1] |

| Duration of Undetectable LH and Testosterone (days) | 367 ± 64 | 419 ± 72 | 607 ± 69 | [1] |

| Time to Recovery of LH and Testosterone Secretion (days) | 394 ± 65 | 484 ± 72 | 668 ± 47 | [1] |

| Time to Recovery of Normal Testicular Volume (days) | 408 ± 77 | 514 ± 74 | 676 ± 59 | [1] |

| Time to Restoration of Full Ejaculates (days) | 440 ± 66 | 538 ± 83 | 716 ± 67 | [1] |

Pharmacokinetic Parameters of a 9.4 mg Deslorelin Implant in Goats

| Parameter | Value (mean ± SD) | Reference(s) |

| Cmax (maximum serum concentration) | 83 ± 28 ng/ml | [10][11] |

| Tmax (time to maximum concentration) | 1.3 ± 0.5 hours | [10][11] |

| Plateau Phase Concentration (from day 28) | ~23.2 ng/ml | [10][11] |

| Lowest Concentration (at day 360) | ~0.21 ng/ml | [10][11] |

Structure-Function Relationship

The enhanced potency and stability of Deslorelin are directly attributable to its structural modifications compared to native GnRH.

Conclusion

Deslorelin is a well-characterized synthetic GnRH analogue with significant applications in reproductive medicine. Its enhanced potency and duration of action, resulting from strategic structural modifications, make it an effective tool for the reversible suppression of the HPG axis. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with Deslorelin and other GnRH analogues. Further research may focus on the development of novel formulations and the exploration of its therapeutic potential in other hormone-dependent conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Semen quality and onset of sterility following administration of a 4.7-mg deslorelin implant in adult male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological assay of luteinizing hormone-releasing hormone (gonadorelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cellsciences.com [cellsciences.com]

- 9. peptide.com [peptide.com]

- 10. What is the mechanism of Deslorelin? [synapse.patsnap.com]

- 11. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Deslorelin to Pituitary GnRH Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deslorelin, a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a critical tool in veterinary medicine and a subject of ongoing research for human therapeutic applications.[1] Its clinical efficacy is rooted in its high binding affinity for and potent activation of GnRH receptors in the anterior pituitary gland.[2][3] This technical guide provides an in-depth exploration of the binding characteristics of Deslorelin to pituitary GnRH receptors, detailing the underlying molecular interactions, experimental methodologies for its characterization, and the subsequent signaling cascades.

Deslorelin's mechanism of action is biphasic.[4] Initially, its binding to GnRH receptors stimulates a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous and prolonged exposure leads to a profound desensitization and downregulation of these receptors, resulting in a sustained suppression of the hypothalamic-pituitary-gonadal axis.[5][6] This paradoxical effect is harnessed for various clinical applications, from contraception to the management of hormone-dependent diseases.[2][7]

Quantitative Analysis of Deslorelin Binding Affinity

Deslorelin is classified as a "superagonist" of the GnRH receptor, exhibiting a significantly higher binding affinity and potency compared to the endogenous GnRH.[1] The enhanced affinity is attributed to specific amino acid substitutions in its structure, particularly at positions 6 and 10 of the decapeptide, which increase its stability and receptor binding.[8] While precise dissociation constants (Kd) and inhibition constants (Ki) from competitive binding assays are not consistently reported across publicly available literature, comparative studies provide valuable insights into its high-affinity binding characteristics.

| Ligand | Relative Binding Affinity vs. GnRH | Relative Potency vs. GnRH | Reference Species | Assay Type | Citation |

| Deslorelin | ~7-fold higher | ~100-fold higher | Canine | Not Specified | [7] |

| GnRH Agonists with modifications at positions 6 and 10 | 20 to 30-fold higher | Not Specified | Rat | Low-temperature binding assay | [8] |

Signaling Pathways of Deslorelin-GnRH Receptor Interaction

The binding of Deslorelin to the GnRH receptor on pituitary gonadotrophs initiates a well-characterized intracellular signaling cascade. This process is crucial for both the initial stimulatory effects and the subsequent desensitization.

Initial Stimulation (Flare-Up Effect)

Upon binding, the Deslorelin-GnRH receptor complex activates the Gαq/11 subunit of the associated G-protein.[6] This activation triggers a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C.

-

Gonadotropin Release: Activated PKC and elevated intracellular Ca2+ levels lead to the synthesis and exocytosis of LH and FSH from the pituitary gonadotrophs.[6]

Initial GnRH Receptor Signaling Cascade

Long-Term Suppression

Continuous stimulation of the GnRH receptor by Deslorelin leads to its desensitization and downregulation, a key aspect of its therapeutic effect.[5] This process involves:

-

Receptor Internalization: The agonist-bound receptors are internalized from the cell surface.[9]

-

Receptor Downregulation: The total number of GnRH receptors on the pituitary cells is reduced.[5]

-

Desensitization: The remaining receptors become less responsive to GnRH stimulation.[5]

This ultimately leads to a significant decrease in LH and FSH secretion and a subsequent reduction in gonadal steroid production.[2]

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of Deslorelin for the GnRH receptor can be determined using a competitive radioligand binding assay. This method measures the ability of unlabeled Deslorelin to displace a radiolabeled ligand from the GnRH receptor. The following protocol is adapted from established methods for GnRH agonists.[6]

Materials

-

Test Compound: Deslorelin

-

Radioligand: A high-affinity radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)

-

GnRH Receptor Source: Membrane preparations from pituitary cells (e.g., rat pituitary homogenates or cultured pituitary cell lines like αT3-1)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin)

-

Equipment: 96-well microplates, filtration apparatus with glass fiber filters, and a scintillation counter.

Procedure

-

Membrane Preparation:

-

Homogenize pituitary tissue or cultured pituitary cells in a lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

Total Binding: Add assay buffer, the GnRH receptor membrane preparation, and the radioligand to designated wells.

-

Non-specific Binding (NSB): Add the non-specific binding control, membrane preparation, and radioligand to separate wells.

-

Competitive Binding: Add serial dilutions of unlabeled Deslorelin, the membrane preparation, and the radioligand to the remaining wells.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding at each concentration of Deslorelin by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Deslorelin concentration.

-

Determine the IC50 value (the concentration of Deslorelin that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) for Deslorelin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Competitive Radioligand Binding Assay Workflow

Conclusion

Deslorelin's high binding affinity for pituitary GnRH receptors is the cornerstone of its potent biological activity. Understanding the quantitative aspects of this interaction, the intricacies of the downstream signaling pathways, and the experimental methodologies for its characterization is paramount for the continued development and application of this and other GnRH analogues in both veterinary and human medicine. The protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ilexlife.com [ilexlife.com]

- 4. Receptor-mediated binding and uptake of GnRH agonist and antagonist by pituitary cells (Journal Article) | OSTI.GOV [osti.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Deslorelin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

The Dawn of Controlled Reproduction: An In-depth Technical Guide to Early Deslorelin Research in Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deslorelin, a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, has emerged as a cornerstone in the reproductive management of a diverse range of animal species.[1] Its ability to reversibly suppress fertility has provided a valuable alternative to permanent surgical sterilization, offering flexibility in breeding programs and a non-invasive means of controlling reproductive-related behaviors and diseases. This technical guide delves into the foundational early research on Deslorelin, providing a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols that paved the way for its current applications in veterinary medicine.

Mechanism of Action: The GnRH Receptor Signaling Pathway

Deslorelin functions as a super-agonist of the GnRH receptor located on pituitary gonadotrope cells.[2][3] Its prolonged and continuous binding to these receptors, in contrast to the natural pulsatile stimulation by endogenous GnRH, leads to a biphasic response. Initially, there is a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as the "flare-up" effect.[4] This is followed by a profound and sustained downregulation and desensitization of the GnRH receptors.[2] This downregulation ultimately suppresses the synthesis and release of LH and FSH, leading to a significant reduction in the production of gonadal steroids, such as testosterone and estrogen, effectively inducing a temporary state of medical castration.[4]

The intracellular signaling cascade initiated by Deslorelin binding to the G-protein coupled GnRH receptor is multifaceted. The receptor is primarily coupled to the Gq/11 protein, which activates phospholipase C (PLC).[2][3][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2][3][5] These events initiate a cascade of downstream effects, including the activation of mitogen-activated protein kinase (MAPK) pathways, which ultimately modulate the transcription of gonadotropin subunit genes.[5][6]

Quantitative Efficacy of Deslorelin in Early Studies

The following tables summarize key quantitative data from early clinical trials of Deslorelin for reproductive management in male dogs and female cats. These studies laid the groundwork for establishing effective dosages and understanding the expected physiological responses.

Table 1: Efficacy of Deslorelin Implants in Male Dogs

| Parameter | 4.7 mg Implant | 9.4 mg Implant | Control/Baseline | Citation(s) |

| Time to Basal Testosterone (<0.1 ng/mL) | Earliest: 7 days; Latest: 28 days | - | Varies (0.34-7.84 ng/mL) | [7] |

| Time to Infertility (Azoospermia) | Earliest: 35 days; Latest: 77 days | - | Fertile | [7] |

| Reduction in Testicular Volume | ~50% of original size | - | No significant change | [8] |

| Duration of Efficacy | ~6 months | ~12 months | N/A | [4] |

Table 2: Efficacy of Deslorelin Implants in Female Cats

| Parameter | 4.7 mg Implant | 9.4 mg Implant | Control/Baseline | Citation(s) |

| Time to Estrus Suppression | Following initial "flare-up" (if it occurs) | Following initial "flare-up" (if it occurs) | Cyclical estrus | [9] |

| Duration of Estrus Suppression | 16 - 37 months | - | N/A | [10] |

| Postponement of Puberty (Implanted at ~4 months) | Puberty at ~10 months of age | - | Puberty at normal age | [11] |

| Fecal Estradiol Concentrations (Suppression Phase) | 1-10 ng/g | - | Peaks of ≥20 ng/g during estrus | [9] |

Experimental Protocols in Early Deslorelin Research

The foundational research on Deslorelin utilized rigorous experimental designs to assess its safety and efficacy. These early protocols established the framework for subsequent clinical trials.

Animal Selection and Acclimation

-

Species: Primarily healthy, intact adult male dogs and female cats. Pre-pubertal animals were also used in studies investigating puberty postponement.[12][13]

-

Health Status: Animals were confirmed to be in good health through physical examinations and, in some cases, baseline bloodwork.

-

Acclimation: A suitable acclimation period was provided to allow animals to adjust to the research facility and housing conditions before the commencement of the study.

Treatment Administration

-

Dosage Forms: Early research primarily focused on slow-release subcutaneous implants, with common dosages being 4.7 mg and 9.4 mg of Deslorelin acetate.[4][14]

-

Administration Site: Implants were typically administered subcutaneously in the interscapular region.[4]

-

Control Group: A control group receiving a placebo implant was essential for comparative analysis.[9][13]

Monitoring and Data Collection

-

Hormone Analysis: Serial blood samples were collected to measure serum concentrations of testosterone in males and estradiol and progesterone in females.[7][13] GnRH or hCG stimulation tests were sometimes performed to assess pituitary-gonadal axis function.[7]

-

Reproductive Tract Evaluation: In males, testicular volume was measured, and semen analysis was conducted to assess sperm concentration, motility, and morphology.[15] In females, vaginal cytology was used to monitor estrous cycle stages.[13]

-

Behavioral Observation: Changes in reproductive behaviors, such as libido, vocalization, and urine marking, were systematically recorded.[16]

-

Histopathology: In some terminal studies, tissues from the reproductive tract (testes, epididymis, ovaries, uterus) were collected for histological examination to assess cellular changes.[17][18][19]

Conclusion

The early research on Deslorelin laid a robust scientific foundation for its use in animal reproductive management. Through meticulous investigation of its mechanism of action, quantification of its efficacy across different species and sexes, and the development of standardized experimental protocols, pioneering researchers established Deslorelin as a safe and effective tool for reversible contraception. This foundational work continues to inform current clinical practices and ongoing research into novel applications of this versatile GnRH agonist. The data and methodologies presented in this guide serve as a critical reference for scientists and professionals in the ongoing development and refinement of reproductive technologies in veterinary medicine.

References

- 1. Clinical use of deslorelin (GnRH agonist) in companion animals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]

- 4. Chronic Use of Deslorelin in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What Happens in Male Dogs after Treatment with a 4.7 mg Deslorelin Implant? I. Flare up and Downregulation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sex-specific efficacy of deslorelin in downregulating reproductive activity in the grey mouse lemur (Microcebus murinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of a Sustained Release this compound Implant on Reproductive Physiology and Associated Traits in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. vet-es.virbac.com [vet-es.virbac.com]

- 14. Chronic use of deslorelin in dogs - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]

- 15. Semen quality and interval to sterility in tom cats treated with a 9.4 mg deslorelin implant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and Safety of 4.7 mg this compound Implants as a Neutering Option in Male Cats: A Large-Scale Multicentre Randomised Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histopathologic examination of the genital tract in rabbits treated once or twice with a slow-release deslorelin implant for reversible suppression of ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Histomorphological Changes in the Canine Epididymis During Downregulation and Recovery After Deslorelin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long-term effect of deslorelin implant on ovarian pre-antral follicles and uterine histology in female rats. | Semantic Scholar [semanticscholar.org]

Reversibility of Deslorelin-Induced Reproductive Suppression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is widely utilized for the long-term, reversible suppression of reproductive function in a variety of animal species. Marketed as a slow-release implant under trade names like Suprelorin®, it offers a non-surgical alternative for contraception and management of hormone-dependent conditions. Understanding the dynamics of the return to normal reproductive function following the cessation of treatment is critical for its clinical application, particularly in breeding animals. This technical guide provides a comprehensive overview of the reversibility of Deslorelin-induced reproductive suppression, consolidating quantitative data from numerous studies, detailing key experimental protocols for assessing reproductive recovery, and visualizing the underlying physiological pathways and experimental workflows.

Mechanism of Action and Reversal: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

Deslorelin induces reproductive suppression through a process of pituitary desensitization. Initially, its agonistic action on GnRH receptors causes a "flare-up" effect, a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] However, the continuous, non-pulsatile stimulation by Deslorelin leads to the downregulation and desensitization of these receptors on pituitary gonadotrophs.[2] This results in a profound and sustained suppression of LH and FSH release, consequently inhibiting gonadal steroidogenesis and gametogenesis.

The reversal of this process is contingent upon the depletion of the Deslorelin implant and the subsequent restoration of the pulsatile release of endogenous GnRH. As Deslorelin concentrations fall below a therapeutic threshold, the pituitary GnRH receptors regain their sensitivity, allowing for the resumption of normal gonadotropin secretion and the re-establishment of the HPG axis's cyclical activity.

Quantitative Data on Reversibility

The time to the resumption of normal reproductive function following Deslorelin treatment is highly variable and influenced by factors such as species, sex, age, implant dosage, and duration of treatment.[3][4] The following tables summarize key quantitative findings from various studies.

Table 1: Reversibility of Deslorelin (4.7 mg) in Male Dogs

| Parameter | Time to Reversal (post-implant removal/depletion) | Reference |

| Testosterone Increase (>0.1 ng/mL) after GnRH/hCG stimulation | From 28-29 days onwards | [5] |

| First Sperm-Containing Ejaculates | 49 to 70 days | [5] |

| Normospermic Ejaculates | 84 to 133 days | [5] |

| Normal Spermatogenesis (Histology) | 149 days (end of observation) | [5] |

| Return to Normal Plasma Testosterone | >80% within 12 months, 98% within 18 months of implantation | [6] |

Table 2: Reversibility of Deslorelin (4.7 mg) in Female Dogs (Bitches)

| Parameter | Time to Reversal | Reference |

| Duration of Estrus Prevention (single implant) | Average: 10.2 ± 5.1 months (Range: 2 - 27 months) | [7] |

| Return to Cyclicity (post-treatment) | Subsequent estrus is typically normal with normal ovulation. | [7] |

| Fertility in Subsequent Estruses | Not compromised in short or long-term treatment groups. | [7] |

| Time to First Estrus (prepubertal implantation) | Delayed puberty; first estrus occurred 6 to 24 months post-implant in 98.2% of animals. | [6] |

Table 3: Reversibility of Deslorelin (4.7 mg) in Male Cats (Toms)

| Parameter | Time to Reversal | Reference |

| Duration of Suppression (testosterone) | Average: ~20 months (Range: 15-25 months) | [3][4][8] |

| Restoration of Testosterone Secretion (post-implant removal) | 22-23 days (independent of 3, 6, or 9-month treatment duration) | [9][10] |

| Return of Spermatogenesis (post-implant removal) | Resumes quickly; complete spermatogenesis observed shortly after testosterone rise. | [9] |

| Return to Fertility (fertile matings) | Approximately 2 years post-treatment. | [3][4][11] |

Table 4: Reversibility of Deslorelin (4.7 mg) in Female Cats (Queens)

| Parameter | Time to Reversal | Reference |

| Duration of Suppression (estrus) | Average: ~24 months (Range: 16-37 months) | [3][4][8] |

| First Post-Treatment Estrus | Average: 680.4 ± 62.0 days (Range: 483-1025 days) | [4] |

| Return to Fertility (fertile matings) | Approximately 2 years post-treatment.[3][4][11] Successful pregnancies reported after return to estrus.[4][12] | |

| Ovarian Activity (post short-term implant removal) | All females responded to estrus and ovulation induction after 90-day implant removal. | [13] |

Table 5: Reversibility of Deslorelin in Mares

| Parameter | Observation | Reference |

| Disruption of Estrous Cyclicity (9.4 mg or 28.2 mg implants) | Atypical cyclicity, including sustained elevation of progesterone, was observed in 87.5% of treated mares over 12 weeks. | [14][15][16] |

| Reversal of Suppressed FSH and Prolonged Interovulatory Interval | Removal of the implant 2 days after ovulation induction eliminated the decreased FSH secretion and prolonged interovulatory interval seen in the subsequent cycle. | [17] |

Experimental Protocols for Assessing Reversibility

A multi-faceted approach is required to comprehensively evaluate the return of reproductive function.

References

- 1. Saint Louis Zoo | Suprelorin (deslorelin) [stlzoo.org]

- 2. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Long-term contraception in a small implant: A review of Suprelorin (deslorelin) studies in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term contraception in a small implant: A review of Suprelorin (deslorelin) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Happens in Male Dogs after Treatment with a 4.7 mg Deslorelin Implant? II. Recovery of Testicular Function after Implant Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical particulars - Suprelorin 4.7 mg implant for dogs and cats (NI only) [noahcompendium.co.uk]

- 7. clinicaltheriogenology.net [clinicaltheriogenology.net]

- 8. westeros.no [westeros.no]

- 9. Interval between Removal of a 4.7 mg Deslorelin Implant after a 3-, 6-, and 9-Month Treatment and Restoration of Testicular Function in Tomcats [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Treatment with Suprelorin in a pregnant cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sustained-release deslorelin acetate implants disrupt oestrous cyclicity in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 16. madbarn.com [madbarn.com]

- 17. This compound (Ovuplant) therapy in cycling mares: effect of implant removal on FSH secretion and ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Deslorelin's Effect on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin, a potent synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive medicine, primarily utilized for its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis. Its mechanism of action is characterized by a distinct biphasic effect on the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Initially, Deslorelin administration elicits a transient surge in LH and FSH secretion, known as the "flare-up" effect.[1][2][3] This is followed by a prolonged period of pituitary desensitization and receptor downregulation, leading to a profound and reversible suppression of gonadotropin release and subsequent gonadal steroidogenesis.[1][2][4] This guide provides a comprehensive technical overview of Deslorelin's core mechanism, its biphasic effects on LH and FSH, quantitative data from key studies, detailed experimental protocols, and the underlying signaling pathways.

Introduction to Deslorelin